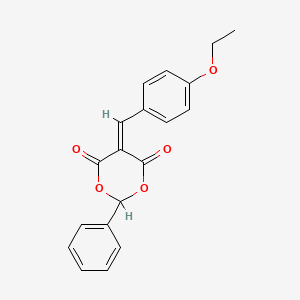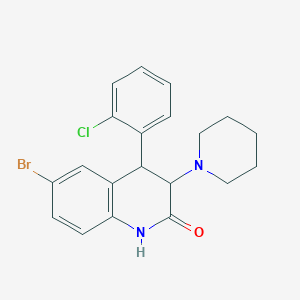
5-(4-Ethoxybenzylidene)-2-phenyl-1,3-dioxane-4,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Ethoxybenzylidene)-2-phenyl-1,3-dioxane-4,6-dione is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a dioxane ring fused with a benzylidene and phenyl group, making it a subject of interest in synthetic organic chemistry and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Ethoxybenzylidene)-2-phenyl-1,3-dioxane-4,6-dione typically involves the condensation of 4-ethoxybenzaldehyde with 2-phenyl-1,3-dioxane-4,6-dione. This reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction mixture is usually refluxed for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent quality and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the benzylidene group to a benzyl group.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, where reagents like sodium ethoxide can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium ethoxide in ethanol.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Benzyl derivatives.
Substitution: Various substituted benzylidene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In synthetic organic chemistry, 5-(4-Ethoxybenzylidene)-2-phenyl-1,3-dioxane-4,6-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound has shown potential in biological studies, particularly in the development of enzyme inhibitors. Its ability to interact with specific enzymes makes it a candidate for drug discovery and development.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It has been studied for its anti-inflammatory and anticancer activities, making it a promising lead compound for new drug candidates.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and resins.
Wirkmechanismus
The mechanism by which 5-(4-Ethoxybenzylidene)-2-phenyl-1,3-dioxane-4,6-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalytic activity. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities.
Vergleich Mit ähnlichen Verbindungen
- 5-(4-Methoxybenzylidene)-2-phenyl-1,3-dioxane-4,6-dione
- 5-(4-Hydroxybenzylidene)-2-phenyl-1,3-dioxane-4,6-dione
- 5-(4-Chlorobenzylidene)-2-phenyl-1,3-dioxane-4,6-dione
Comparison: Compared to its analogs, 5-(4-Ethoxybenzylidene)-2-phenyl-1,3-dioxane-4,6-dione exhibits unique properties due to the presence of the ethoxy group. This group can influence the compound’s reactivity, solubility, and interaction with biological targets. For instance, the ethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Eigenschaften
Molekularformel |
C19H16O5 |
|---|---|
Molekulargewicht |
324.3 g/mol |
IUPAC-Name |
5-[(4-ethoxyphenyl)methylidene]-2-phenyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C19H16O5/c1-2-22-15-10-8-13(9-11-15)12-16-17(20)23-19(24-18(16)21)14-6-4-3-5-7-14/h3-12,19H,2H2,1H3 |
InChI-Schlüssel |
IZVQWDKWDGDNMO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)OC(OC2=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(3,4-Dichlorophenyl)carbamoyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl furan-2-carboxylate](/img/structure/B11653115.png)
![2,2,4,7-Tetramethyl-1-[(4-methylphenyl)sulfonyl]-4-phenyl-1,2,3,4-tetrahydroquinoline](/img/structure/B11653120.png)
![Ethyl 2-{[(4-methoxyphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11653122.png)
![3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-methylpiperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11653127.png)
![Ethyl 2-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11653137.png)
![8-cyclohexyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazole-3-carboxamide](/img/structure/B11653141.png)
![(5E)-5-(3-methoxy-4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11653142.png)
![ethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-5-phenylthiophene-3-carboxylate](/img/structure/B11653151.png)
![ethyl (5Z)-5-benzylidene-2-[(4-fluorophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B11653153.png)
![4-[(E)-(2-{[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}hydrazinylidene)methyl]-2-methoxyphenyl morpholine-4-carboxylate](/img/structure/B11653164.png)
![methyl 2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B11653165.png)
![2-methoxy-4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl thiophene-2-carboxylate](/img/structure/B11653173.png)
![2-(3,4-Dimethoxyphenethyl)-5-[4-(4-quinazolinylamino)phenoxy]isoindoline-1,3-dione](/img/structure/B11653181.png)

